Methyl isoindoline-5-carboxylate hydrochloride
Description
Methyl isoindoline-5-carboxylate hydrochloride (CAS RN: 127168-93-8) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₂·HCl and a molecular mass of 213.66 g/mol . Structurally, it consists of an isoindoline core—a bicyclic system comprising a benzene ring fused to a five-membered amine ring—substituted with a methoxycarbonyl group at the 5-position, paired with a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate due to its role in synthesizing bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors and receptor modulators . Industrial-grade purity (99%) is common, with applications spanning agrochemicals, fragrances, and active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNRYHJEDJKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600394 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-93-8 | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Esterification
A foundational approach involves the cyclization of substituted benzene derivatives to form the isoindoline core. For example, diethyl 1H-pyrazole-3,5-dicarboxylate analogs undergo methylation and cyclization under basic conditions.
Example Protocol (adapted from):
-
Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane and K₂CO₃ in acetone, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate.
-
Hydrolysis : The diester is hydrolyzed with KOH in methanol to form 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.
-
Chlorination : Reaction with SOCl₂ converts the carboxylic acid to the acyl chloride, which is then reacted with ammonia to form the amide intermediate.
-
Cyano Substitution : Trifluoroacetic anhydride facilitates cyano group introduction, followed by reduction with LiBH₄ to yield the hydroxymethyl derivative.
While this method targets pyrazole derivatives, analogous steps apply to isoindoline systems, substituting pyrazole intermediates with benzene-based precursors.
Direct Esterification of Isoindoline Carboxylic Acid
A more direct route involves esterifying isoindoline-5-carboxylic acid with methanol under acidic conditions:
Key Conditions :
-
Catalyst : Concentrated HCl or H₂SO₄.
-
Temperature : Reflux at 70–80°C for 12–24 hours.
Modern Catalytic Approaches
Palladium-Catalyzed Coupling Reactions
Recent advancements employ transition-metal catalysts to streamline synthesis. For instance, the PMC study () details a Buchwald–Hartwig amination to functionalize isoindoline cores:
-
Protection : The amine group in isoindoline-5-carboxylate is protected with a tert-butoxycarbonyl (Boc) group.
-
Coupling : Palladium catalysts (e.g., Pd(OAc)₂) mediate cross-coupling with aryl halides, introducing substituents at the 2-position.
-
Deprotection and Salt Formation : Boc removal with HCl yields the hydrochloride salt.
Optimized Conditions :
Reductive Amination
A two-step reductive amination strategy is effective for introducing N-methyl groups:
-
Condensation : Isoindoline-5-carboxylic acid reacts with formaldehyde and methylamine.
-
Reduction : Sodium borohydride reduces the imine intermediate to the tertiary amine.
-
Esterification : The carboxylic acid is esterified with methanol/HCl.
Advantages :
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 99.5 | 65 |
| Column Chromatography | Silica gel, PE/EA (5:1) | 98.2 | 72 |
| Nanofiltration | 10 kDa membrane, DMF solvent | 97.8 | 68 |
Spectroscopic Validation
Industrial-Scale Considerations
Challenges in Scalability
-
Multi-Step Sequences : Classical methods require 5–7 steps, complicating large-scale production.
-
Solvent Waste : High volumes of THF and DCM necessitate recycling systems.
Chemical Reactions Analysis
Types of Reactions
Methyl isoindoline-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl isoindoline-5-carboxylate hydrochloride has diverse applications across multiple scientific domains:
Organic Synthesis
MIH serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules. It is utilized in various reactions, including:
- Reactions :
- Oxidation : Converts MIH to carboxylic acids.
- Reduction : Produces amines or other derivatives.
- Substitution Reactions : Engages with nucleophiles to form new compounds.
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Amines |
| Substitution | Amines, alcohols | Various derivatives |
Biological Studies
The compound is also explored for its biological activities, particularly due to its structural similarity to indole derivatives, which are known for their diverse pharmacological effects. Research indicates potential activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
These properties make MIH a candidate for further exploration in drug development and therapeutic applications.
Pharmaceutical Applications
MIH's unique structure allows it to interact with various biological targets, leading to potential uses in medicinal chemistry. Its ability to modulate biological pathways suggests it could be beneficial in developing new pharmaceuticals.
Case Study 1: Synthesis of Isoquinoline Derivatives
A study demonstrated the use of MIH in synthesizing isoquinoline derivatives through C-H/N-H coupling reactions. The resulting compounds exhibited significant biological activity, indicating MIH's utility in creating novel therapeutics .
Case Study 2: Anticancer Activity
Another research focused on MIH's interaction with specific enzymes involved in cancer metabolism. Preliminary results suggested that MIH could inhibit tumor growth in vitro, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of methyl isoindoline-5-carboxylate hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of methyl isoindoline-5-carboxylate hydrochloride, focusing on substituents, physicochemical properties, and applications:
Table 1: Comparative Analysis of Isoindoline Derivatives
*Calculated based on molecular formulas.
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility Methyl vs. However, the methyl derivative offers better aqueous solubility due to its smaller size . Halogenation: The bromine atom in 2-benzyl-5-bromoisoindoline hydrochloride introduces a heavy atom effect, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the carboxylate esters, which are more reactive toward nucleophiles . Amino and Methoxy Groups: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, though an indole derivative, shares functional group similarities. The amino group enables conjugation, while methoxy enhances electron-donating properties, critical in photophysical applications .
Physicochemical Properties
- Molecular Weight : Brominated and benzylated derivatives (e.g., 324.66 g/mol for 2-benzyl-5-bromoisoindoline hydrochloride) exhibit higher molecular weights compared to simpler esters, impacting crystallization and purification processes .
- Salt Forms : Hydrochloride salts improve solubility in polar solvents, a feature shared across all listed compounds except 5-methoxyisoindoline (free base), which may require protonation for similar solubility .
Applications in Drug Discovery this compound is a preferred intermediate for kinase inhibitors due to its balanced polarity and stability under synthetic conditions . In contrast, ethyl analogs are often used in prodrug synthesis where ester hydrolysis is required for activation . Indole-based derivatives (e.g., Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride) are prominent in anticancer research, leveraging the indole scaffold’s affinity for DNA intercalation .
Biological Activity
Methyl isoindoline-5-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through a detailed examination of research findings, case studies, and comparative analyses.
Overview of this compound
This compound is a derivative of isoindoline, characterized by its unique structure which includes a carboxylate group. This compound is synthesized through various chemical methods and has applications in medicinal chemistry due to its bioactive properties.
Anticancer Properties
Research indicates that methyl isoindoline-5-carboxylate exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and lung cancer (A549) cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Inhibition of proliferation |
| DU145 | 18.6 | Induction of apoptosis |
| A549 | 22.4 | Cell cycle arrest |
These findings suggest that methyl isoindoline-5-carboxylate could serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that methyl isoindoline-5-carboxylate effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that methyl isoindoline-5-carboxylate could be explored further as an antimicrobial agent.
Antiviral Activity
Preliminary studies have suggested that methyl isoindoline-5-carboxylate may possess antiviral properties. Research focused on its effects against the influenza virus showed a reduction in viral replication in infected cell cultures when treated with the compound.
The biological activity of methyl isoindoline-5-carboxylate is attributed to its interaction with specific biomolecules within cells. It is believed to modulate various biochemical pathways:
- Cell Signaling Pathways : The compound influences signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Gene Expression : It can alter the expression levels of genes involved in apoptosis and cell cycle regulation.
- Enzyme Interaction : Methyl isoindoline-5-carboxylate may inhibit enzymes critical for metabolic processes, leading to altered cellular metabolism.
Case Studies
Several case studies have highlighted the efficacy of methyl isoindoline-5-carboxylate in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of methyl isoindoline-5-carboxylate resulted in a significant reduction in tumor size compared to controls.
- Bacterial Infection Model : In an animal model infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load, demonstrating its potential as an antibacterial agent.
Comparative Analysis
Methyl isoindoline-5-carboxylate can be compared with other similar compounds regarding their biological activities:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl indole-5-carboxylate | Indole | Exhibits similar anticancer properties |
| Isoquinoline | Isoquinoline | Different reactivity; lower antimicrobial activity |
| Indole | Indole | Lacks additional carboxyl functionality |
The unique isoindoline structure of methyl isoindoline-5-carboxylate contributes to its distinct chemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
